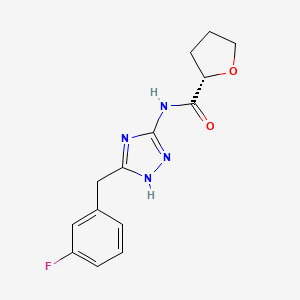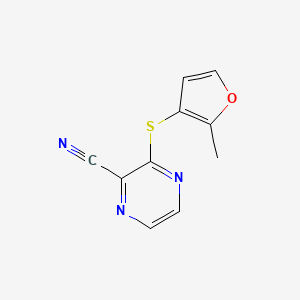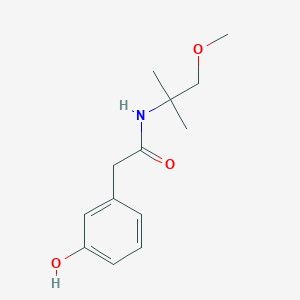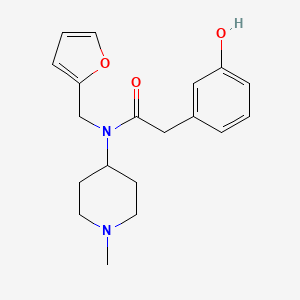
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of tetrahydrofuran-based compounds and has shown promising results in various scientific studies.
作用机制
The mechanism of action of (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the replication of viruses. In addition, this compound has also been shown to improve cognitive function and reduce inflammation in animal models.
实验室实验的优点和局限性
The advantages of using (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis process, high cost, and limited availability.
未来方向
There are several future directions for the research and development of (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide. These include:
1. Further investigation of the mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of the potential use of this compound in combination therapy with other drugs.
4. Investigation of the effect of this compound on different types of cancer and other diseases.
5. Development of new derivatives of this compound with improved efficacy and selectivity.
Conclusion:
This compound is a promising compound that has shown potential applications in various scientific research areas. Its complex synthesis process and limited availability are some of the challenges that need to be addressed for its further development and use. However, the future directions for research and development of this compound are promising, and it is expected that this compound will play a significant role in drug discovery and development in the future.
合成方法
The synthesis of (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 3-fluorobenzylamine with tetrahydrofuran-2-carboxylic acid, followed by the addition of triethylamine and 1H-1,2,4-triazole-3-carboxamide. The resulting mixture is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anticancer, antifungal, and antiviral properties. In addition, this compound has also been investigated for its potential use as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and Huntington's.
属性
IUPAC Name |
(2S)-N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-10-4-1-3-9(7-10)8-12-16-14(19-18-12)17-13(20)11-5-2-6-21-11/h1,3-4,7,11H,2,5-6,8H2,(H2,16,17,18,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAYZPDMAOTDL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)

![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)

![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)

![3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B7647868.png)
![1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B7647875.png)
![2,4-dihydroxy-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7647882.png)
![ethyl 3-[2-(2,6-difluorophenyl)propanoylamino]-1H-pyrazole-5-carboxylate](/img/structure/B7647890.png)